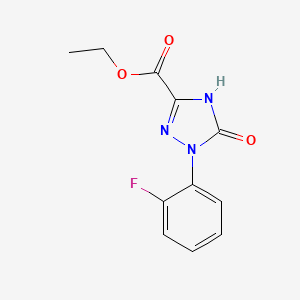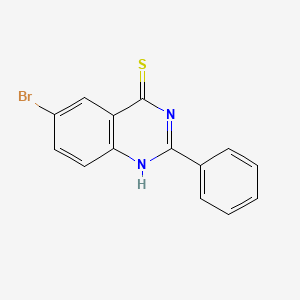
3-(Chlorosulfonyl)-2,5-difluorobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chlorosulfonyl)-2,5-difluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chlorosulfonyl group and two fluorine atoms attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chlorosulfonyl)-2,5-difluorobenzoic acid typically involves the chlorosulfonation of 2,5-difluorobenzoic acid. The reaction is carried out by treating 2,5-difluorobenzoic acid with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:
Starting Material: 2,5-difluorobenzoic acid
Reagent: Chlorosulfonic acid
Reaction Conditions: The reaction is typically conducted at a temperature range of 0-5°C to control the exothermic nature of the reaction. The reaction mixture is stirred for several hours until the completion of the reaction.
Product Isolation: The reaction mixture is then quenched with ice-cold water, and the product is extracted using an organic solvent such as dichloromethane. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to obtain the crude product. The crude product is purified by recrystallization from a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimized reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction parameters such as temperature and reaction time.
化学反応の分析
Types of Reactions
3-(Chlorosulfonyl)-2,5-difluorobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonic acid group using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form sulfone derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrogen chloride formed during the reaction.
Reduction Reactions: Lithium aluminum hydride is commonly used as a reducing agent. The reaction is carried out in anhydrous ether or tetrahydrofuran under an inert atmosphere.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the chlorosulfonyl group to a sulfone.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Sulfonic Acid Derivatives: Formed by the reduction of the chlorosulfonyl group.
Sulfone Derivatives: Formed by the oxidation of the chlorosulfonyl group.
科学的研究の応用
3-(Chlorosulfonyl)-2,5-difluorobenzoic acid has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the synthesis of drug candidates and active pharmaceutical ingredients (APIs) due to its ability to introduce the sulfonyl functional group into molecules.
Material Science: It is used in the preparation of functional materials such as polymers and resins with specific properties.
Biological Studies: The compound is used in the study of enzyme inhibition and protein modification due to its reactive chlorosulfonyl group.
作用機序
The mechanism of action of 3-(Chlorosulfonyl)-2,5-difluorobenzoic acid involves the reactivity of the chlorosulfonyl group. The chlorosulfonyl group is highly electrophilic and can react with nucleophiles such as amines, alcohols, and thiols. This reactivity allows the compound to modify proteins and enzymes by forming covalent bonds with nucleophilic residues such as lysine, serine, and cysteine. The modification of these residues can alter the activity and function of the target proteins and enzymes.
類似化合物との比較
Similar Compounds
3-(Chlorosulfonyl)benzoic acid: Similar structure but lacks the fluorine atoms.
2,5-Difluorobenzoic acid: Lacks the chlorosulfonyl group.
Chlorosulfonic acid: Contains the chlorosulfonyl group but lacks the benzoic acid moiety.
Uniqueness
3-(Chlorosulfonyl)-2,5-difluorobenzoic acid is unique due to the presence of both the chlorosulfonyl group and the fluorine atoms on the benzene ring. The combination of these functional groups imparts unique reactivity and properties to the compound, making it valuable in various synthetic and research applications.
特性
分子式 |
C7H3ClF2O4S |
|---|---|
分子量 |
256.61 g/mol |
IUPAC名 |
3-chlorosulfonyl-2,5-difluorobenzoic acid |
InChI |
InChI=1S/C7H3ClF2O4S/c8-15(13,14)5-2-3(9)1-4(6(5)10)7(11)12/h1-2H,(H,11,12) |
InChIキー |
LGBNVUCZKQWBFQ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1C(=O)O)F)S(=O)(=O)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B15227525.png)


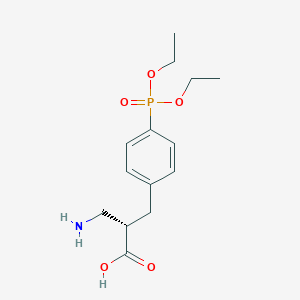
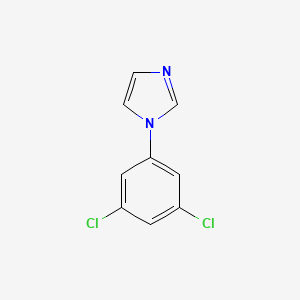
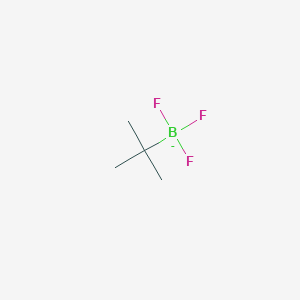
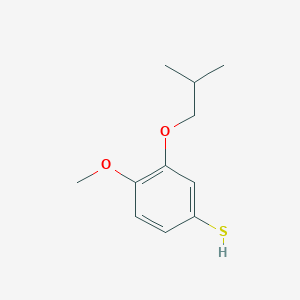
![2-Benzhydryl-6-methyl-8-oxa-2,5-diazaspiro[3.5]nonane](/img/structure/B15227564.png)


![8-Isopropyl-2-methylimidazo[1,2-b]pyridazine-7-carboxylic acid](/img/structure/B15227580.png)

